Cas no 20106-44-9 (Cyclopentanecarboxaldehyde, 2-methyl-, trans-)
20106-44-9 structure
Product Name:Cyclopentanecarboxaldehyde, 2-methyl-, trans-
CAS No:20106-44-9
MF:C7H12O
MW:112.169582366943
CID:1392028
PubChem ID:12534277
Update Time:2025-04-20
Cyclopentanecarboxaldehyde, 2-methyl-, trans- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxaldehyde, 2-methyl-, trans-
- (1R,2R)-2-methylcyclopentane-1-carbaldehyde
- SCHEMBL17113757
- 20106-44-9
- DTXSID60501604
-
- Inchi: 1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3/t6-,7+/m1/s1
- InChI Key: VPIXRTSTGGIYQW-RQJHMYQMSA-N
- SMILES: O=C[C@@H]1CCC[C@H]1C
Computed Properties
- Exact Mass: 112.08886
- Monoisotopic Mass: 112.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 88.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Cyclopentanecarboxaldehyde, 2-methyl-, trans- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
20106-44-9 (Cyclopentanecarboxaldehyde, 2-methyl-, trans-) Related Products
- 26254-92-2(2-Ethyl-3-methylbutanal)
- 6688-11-5(Cyclooctanecarbaldehyde)
- 18295-59-5(2-Propyl Valeraldehyde)
- 18459-51-3(Hexanal, 2-butyl-)
- 110-41-8(2-METHYLUNDECANAL)
- 19009-56-4(2-METHYL-1-DECANAL)
- 16630-91-4(2-Methylheptanal)
- 872-53-7(Cyclopentanecarboxaldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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